N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a cyanophenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 5-chloro-2-cyanophenylamine. This can be achieved through the nitration of 5-chloro-2-nitrobenzene followed by reduction to yield the corresponding amine.
Oxalamide Formation: The intermediate amine is then reacted with oxalyl chloride to form the corresponding oxalamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of the Tetrahydrofuran Moiety: The final step involves the introduction of the tetrahydrofuran-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction where the oxalamide intermediate is reacted with tetrahydrofuran-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be screened for various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the oxalamide moiety is particularly interesting for designing enzyme inhibitors or receptor modulators.
Industry
In the material science industry, this compound could be used in the synthesis of polymers or as a building block for advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(methyl)oxalamide: Lacks the tetrahydrofuran moiety, potentially altering its reactivity and biological activity.
N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)ethyl)oxalamide: Similar structure but with an ethyl linker instead of a methyl linker, which might affect its physical and chemical properties.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to the presence of both the chloro-cyanophenyl and tetrahydrofuran moieties. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-10-4-3-9(7-16)12(6-10)18-14(20)13(19)17-8-11-2-1-5-21-11/h3-4,6,11H,1-2,5,8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMXYBXFAZNDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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